molecular formula C18H16N4OS B2728414 3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole CAS No. 1428359-14-1

3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole

Cat. No. B2728414
M. Wt: 336.41
InChI Key: FFFFJPRELJLPKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Synthesis and Derivative Studies

Research on compounds structurally related to "3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole" has explored various synthetic routes to create pyrazole and pyrazolone derivatives, highlighting their chemical versatility and potential as scaffolds for further modification. For instance, El‐Metwally and Khalil (2010) described the synthesis of new pyrazole derivatives starting from 1,3-Diphenyl-2-pyrazolin-5-one, showcasing the chemical flexibility of pyrazole compounds for generating diverse molecules (El‐Metwally & Khalil, 2010).

Biological Activity and Pharmacological Potential

Research on pyrazolo[1,5-a]pyrimidines and related structures has demonstrated significant interest due to their biological activities. Notably, compounds within this chemical class have been investigated for their antimicrobial, anticancer, and enzyme inhibitory effects. For example, studies have highlighted the synthesis and evaluation of pyrazole-1,2,4-triazole hybrids for their antibacterial and anticancer activity, underscoring the therapeutic potential of these compounds in medicinal chemistry (Mallisetty et al., 2022).

Corrosion Inhibition

Beyond pharmacological applications, research has also ventured into the use of bipyrazolic compounds as corrosion inhibitors for metals in acidic media, showcasing the chemical's utility in materials science and industrial applications (Chetouani et al., 2005).

properties

IUPAC Name

3,5-dimethyl-4-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-12-15(13(2)23-21-12)11-24-18-17-10-16(14-6-4-3-5-7-14)20-22(17)9-8-19-18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFFJPRELJLPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole

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